Phosphate

Vue d'ensemble

Description

Phosphate, also known as Phosphate ion or Orthophosphate, is a trivalent inorganic anion and a conjugate base of hydrogen phosphate . It is a chemical derivative of phosphoric acid and is naturally found in food, human bodies, and water . In the human body, it is present in bones, genes, and teeth .

Synthesis Analysis

Phosphate esters and anhydrides are essential in biology and are involved in many processes in life . Phosphorylation chemistry is an essential methodology with significant impact on the biological sciences . Recent strategies have targeted nature’s favored modifications .

Molecular Structure Analysis

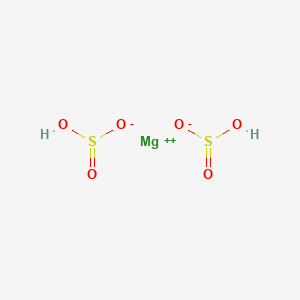

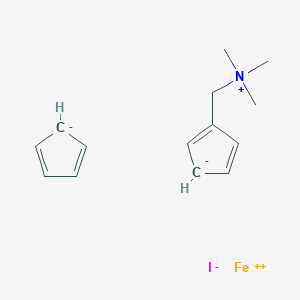

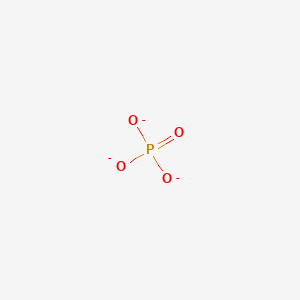

The phosphate ion has a molar mass of 94.97 g/mol, and consists of a central phosphorus atom surrounded by four oxygen atoms in a tetrahedral arrangement . It is the conjugate base of the hydrogen phosphate ion H(PO4)2− .

Chemical Reactions Analysis

Phosphate is a very weak oxidizing agent . Some metal phosphates are soluble in water and some are not . Physical characteristics such as precipitating, color changes, vapor emissions, etc. are observed when PO43- ion is tested .

Physical And Chemical Properties Analysis

Phosphate has a molecular weight of 94.97 g/mol, is a hydrogen bond acceptor, and has a heavy atom count of 5 . Many phosphates are soluble in water at standard temperature and pressure . The sodium, potassium, rubidium, caesium, and ammonium phosphates are all water-soluble .

Applications De Recherche Scientifique

Environmental Science: Phosphorus Removal and Recovery

Phosphate plays a crucial role in ecological systems, but its excessive presence can lead to issues like eutrophication and harmful algae blooms. Research has focused on developing methods for phosphorus removal and recovery from the environment. Techniques such as chemical precipitation, ion exchange, membrane separation, and adsorption are commonly employed . Innovations in this field aim to optimize these processes, making them more efficient and cost-effective.

Agriculture: Fertilizer Development

Phosphate is a key ingredient in fertilizers, essential for crop growth. The development of innovative phosphate fertilizers, including fixation inhibitors, controlled-release, and synergistic fertilizers , has been a significant area of research. These advancements help improve phosphorus use efficiency, reducing the environmental impact and enhancing agricultural productivity .

Biotechnology: Biological Phosphite Oxidation

In biotechnology, phosphate derivatives like phosphite are used in selective cultivation systems for microorganisms and plants. They also serve as a biological containment strategy for genetically modified organisms and as a cofactor regeneration system for the production of chiral compounds by dehydrogenases .

Soil Science: Phosphate Solubilizing Microorganisms

The application of phosphate solubilizing microorganisms (PSMs) in soil science is analogous to seeking the philosopher’s stone. PSMs are investigated for their potential to make soil-bound phosphorus available to plants. This research is critical for understanding how to utilize legacy phosphorus in soils, which could lead to more sustainable farming practices .

Industrial Processes: Phosphate in Manufacturing

The role of phosphate in industrial processes, particularly in the manufacturing of commercially used fertilizers like single superphosphate (SSP), triple superphosphate (TSP), monoammonium phosphate (MAP) , and diammonium phosphate (DAP) , is well-documented. Research in this area focuses on process improvements and expansion of production capacities to meet global demands .

Waste Management: Organic Waste Composting

Phosphate is also found in organic waste, and its management is a subject of research. Composting organic solid waste is a practical method to increase phosphorus production for agriculture. This approach not only recycles waste but also provides a renewable source of phosphorus for crop cultivation .

Safety And Hazards

Phosphate is used in many products, including fertilizers, which can lead to environmental issues such as eutrophication of lakes and rivers . In the form of white phosphorus, it is highly toxic and has been associated with diseases such as “phosphorus necrosis of the jaw” from exposure to toxic phosphorus vapors .

Orientations Futures

There is ongoing research into the recovery and recycling of phosphates, particularly from sewage treatment facilities and large feedlots . There is also interest in the development of lanthanum-based adsorbents for phosphate removal in order to maximize phosphate removal efficiency while simultaneously reducing secondary pollution .

Propriétés

IUPAC Name |

phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4P-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7039672 | |

| Record name | Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7039672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.971 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphate ion | |

CAS RN |

14265-44-2 | |

| Record name | Phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14265-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014265442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7039672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK08V8K8HR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does the glycerol phosphate shuttle operate in growth plate chondrocytes?

A1: No, research has shown that the glycerol phosphate shuttle is absent in growth plate chondrocytes. This absence may contribute to the high lactate accumulation observed in these cells, even under aerobic conditions. []

Q2: How does lithium affect tryptophan transport in brain cells?

A2: While not directly addressing phosphate, this research delves into the complex metabolic processes within cells, highlighting the importance of understanding individual pathways. Further research is needed to elucidate the specific roles of phosphate in these contexts. []

Q3: What is the role of 2,3-diphosphoglycerate (2,3-DPG) in diabetic ketoacidosis?

A3: 2,3-DPG plays a crucial role in oxygen delivery. Studies have shown that red blood cell 2,3-DPG levels are low in the early stages of diabetic ketoacidosis treatment and remain low for at least 24 hours. This finding underscores the importance of phosphate replacement therapy during this critical period. []

Q4: Can different phosphate binders impact vitamin D metabolism in chronic kidney disease patients?

A4: Yes, research suggests that different phosphate binders can distinctly affect vitamin D metabolism. For instance, calcium acetate was associated with increased serum 24,25-dihydroxyvitamin D3 and the vitamin D metabolite ratio, while decreasing 1,25-dihydroxyvitamin D3. Conversely, sevelamer carbonate was linked to reduced levels of 24,25-dihydroxyvitamin D3 and the vitamin D metabolite ratio. []

Q5: What is the role of high molecular weight fibroblast growth factor 2 (HMWFGF2) in bone health?

A5: Studies using knockout mice models (HMWKO) have revealed that HMWFGF2 negatively impacts bone health. HMWKO mice exhibited increased bone mineral density, improved bone microarchitecture, and enhanced osteoblast activity compared to wild-type mice. These findings suggest that targeting HMWFGF2 could be a potential therapeutic strategy for bone diseases like osteomalacia. []

Q6: How does transaldolase deficiency affect pentose phosphate pathway metabolites?

A6: Transaldolase deficiency, a recently identified cause of liver cirrhosis, leads to a significant increase in specific pentose phosphate pathway metabolites in urine, including sedoheptulose 7-phosphate, D-arabitol, and 6-phosphogluconate. []

Q7: Does the parental origin of the mutant allele in X-linked hypophosphatemia (Hyp) mice influence the absence of a gene dose effect?

A7: No, studies on Hyp mice have shown that the parental origin of the mutant allele does not influence the absence of a gene dose effect. Affected mice consistently exhibit lower serum phosphate levels, shorter tail length, and higher renal mitochondrial 24-hydroxylase activity regardless of whether the mutant allele is inherited from the mother or father. []

Q8: How does the treatment of γ-Fe2O3 with phosphate ions affect its magnetic properties?

A8: Treating γ-Fe2O3 pigments with specific phosphate ions, particularly polyphosphate anions, results in a notable increase in coercivity. This enhancement is attributed to factors other than induced compressive stress and appears specific to the type of phosphate anion used. []

Q9: Can oxiranecarbonitrile be used to synthesize glycolaldehyde phosphate?

A9: Yes, oxiranecarbonitrile reacts with inorganic phosphate in a basic aqueous solution to produce the cyanohydrin of glycolaldehyde phosphate. This compound serves as a precursor to glycolaldehyde, particularly in the presence of formaldehyde. []

Q10: How does long-term sewage water flooding affect phosphate accumulation and fractionation in soil?

A11: Prolonged sewage water flooding can lead to substantial phosphate accumulation in the topsoil layers. Analysis reveals that the accumulated phosphates primarily exist in inorganic forms, predominantly bound to aluminum, highlighting the significance of aluminum-related reactions in phosphate retention within the soil. []

Q11: Can bacteria contribute to phosphorus availability in agricultural soils exposed to pesticides?

A12: Yes, certain bacterial strains isolated from pesticide-exposed agricultural soils demonstrate the ability to solubilize insoluble phosphate, making it available for plant uptake. These phosphate-solubilizing bacteria, including species like Bacillus sp. and Pseudomonas sp., play a crucial role in enhancing phosphorus availability in such environments. []

Q12: How does enhanced biological phosphorus removal in wastewater treatment impact sludge treatment processes?

A13: Enhanced biological phosphorus removal can lead to phosphate release during sludge treatment, particularly during stabilization. This release necessitates strategies like chemical fixation using calcium or ammonium-magnesium salts to prevent the recycled phosphate from increasing the phosphorus load in the wastewater treatment system. []

Q13: What is the role of the second catalytic magnesium ion in the inositol monophosphatase reaction?

A14: Inositol monophosphatase requires two magnesium ions for its activity. The second magnesium ion is proposed to bind to the substrate, bridging the phosphate ester oxygen atom with another substrate-derived oxygen atom. This interaction helps position and activate the attacking water molecule for hydrolysis. []

Q14: Can ultrasound and alkali phosphate solutions be used to remediate petroleum and arsenic-contaminated soil?

A15: Combining ultrasound with alkali phosphate solutions, particularly sodium hexametaphosphate at high pH, shows promise in enhancing the efficiency of soil washing for petroleum and arsenic-contaminated fine-textured soils. This method improves the dispersion of soil aggregates and facilitates contaminant release, offering a potential solution for soil remediation. []

Q15: How do different fixation and embedding procedures influence the immunogold localization of Xylella fastidiosa in citrus tissues?

A18: The choice of fixation and embedding procedures significantly affects the visualization of Xylella fastidiosa in citrus tissues using immunogold labelling. Fixation with glutaraldehyde in cacodylate or phosphate buffers, followed by embedding in London Resin White, proves most effective in preserving bacterial structures and facilitating their identification. []

Q16: Can dicalcium phosphate dihydrate be used as a carrier for Xiangdan in drug delivery?

A19: Yes, research indicates that dicalcium phosphate dihydrate can be successfully used as a carrier for Xiangdan, a traditional Chinese medicine. The drug loading of dicalcium phosphate dihydrate can be tailored by adjusting the amount of Xiangdan added during the synthesis process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.